molecular formula C21H16Cl2N4O2 B397962 3,5-dichloro-4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

3,5-dichloro-4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No.: B397962
M. Wt: 427.3g/mol
InChI Key: SSHJVJOIAHNNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a complex organic compound with a unique structure that includes both benzamide and benzotriazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Reduction: The nitro groups are reduced to amines using reducing agents like tin(II) chloride or iron in hydrochloric acid.

    Substitution: The amine groups are then substituted with the desired functional groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3,5-dichloro-4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide
  • 3,5-dichloro-4-methoxy-N-(6-methyl-2H-benzotriazol-5-yl)benzamide

Uniqueness

3,5-dichloro-4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is unique due to the presence of both dichloro and methoxy groups on the benzamide ring, as well as the specific substitution pattern on the benzotriazole moiety. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H16Cl2N4O2

Molecular Weight

427.3g/mol

IUPAC Name

3,5-dichloro-4-methoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C21H16Cl2N4O2/c1-12-8-18-19(26-27(25-18)14-6-4-3-5-7-14)11-17(12)24-21(28)13-9-15(22)20(29-2)16(23)10-13/h3-11H,1-2H3,(H,24,28)

InChI Key

SSHJVJOIAHNNRF-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=C(C(=C3)Cl)OC)Cl)C4=CC=CC=C4

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=C(C(=C3)Cl)OC)Cl)C4=CC=CC=C4

Origin of Product

United States

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